molecular formula C11H11N B1601893 1-(2-Methylphenyl)cyclopropane-1-carbonitrile CAS No. 124276-51-3

1-(2-Methylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B1601893
CAS No.: 124276-51-3
M. Wt: 157.21 g/mol
InChI Key: ZBRVAKYASUGIAX-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H11N It is characterized by a cyclopropane ring attached to a 2-methylphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. This reaction typically occurs under reflux conditions with an appropriate solvent such as dimethyl sulfoxide or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-(2-Methylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-(2-Methylphenyl)cyclopropane-1-methanol: Contains a hydroxyl group instead of a nitrile group.

    1-(2-Methylphenyl)cyclopropane-1-amine: Contains an amine group instead of a nitrile group.

Uniqueness: The nitrile group can undergo various transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(2-methylphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-9-4-2-3-5-10(9)11(8-12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRVAKYASUGIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569784
Record name 1-(2-Methylphenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-51-3
Record name 1-(2-Methylphenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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